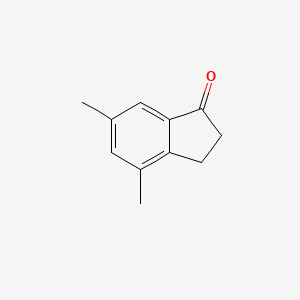

4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Description

Overview of Indanone Scaffolds within Contemporary Organic Chemistry

Indanone scaffolds are recognized as crucial building blocks in the synthesis of a diverse range of organic compounds. myskinrecipes.com Their utility stems from the reactivity of the ketone functional group and the ability to functionalize both the aromatic and the aliphatic rings. This adaptability has led to their incorporation into various synthetic strategies, including intramolecular Friedel-Crafts reactions, aldol (B89426) condensations, and transition metal-catalyzed cross-coupling reactions. beilstein-journals.org

The significance of the indanone framework is particularly evident in medicinal chemistry. Numerous indanone derivatives have been investigated for their potential therapeutic properties, including antiviral, anti-inflammatory, analgesic, and anticancer activities. beilstein-journals.org The rigid conformational structure of the indanone scaffold can provide a well-defined orientation for functional groups to interact with biological targets.

Significance of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one as a Synthetic and Mechanistic Probe

Among the various substituted indanones, this compound has emerged as a valuable tool for both synthetic and mechanistic investigations. The presence of two methyl groups on the aromatic ring influences the electron density and steric environment of the molecule, which can in turn affect the regioselectivity and stereoselectivity of its reactions. This makes it an interesting substrate for studying the intricacies of various organic transformations.

As a synthetic probe , this compound serves as a well-defined starting material for the construction of more complex molecular frameworks. The methyl groups can direct further electrophilic aromatic substitution reactions and can serve as handles for subsequent functionalization. Researchers utilize this compound to build intricate polycyclic systems and to introduce specific substitution patterns that are crucial for the biological activity of the target molecules.

While extensive documentation of its use purely as a mechanistic probe is not prevalent in readily available literature, its substituted nature makes it an ideal candidate for such studies. By comparing its reactivity with that of unsubstituted or differently substituted indanones, chemists can gain insights into the electronic and steric effects governing a particular reaction mechanism. For instance, the methyl groups can influence the rate and outcome of reactions at the carbonyl group or the alpha-carbon, providing valuable data for understanding reaction pathways.

The following tables provide a summary of the key properties and representative synthetic applications of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 1685-81-0 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Table 1: Physical Properties of this compound

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids or other ketones | Introduction of further functionality |

| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Alcohols | Creation of chiral centers |

| Electrophilic Aromatic Substitution | Halogens, nitrating agents | Substituted indanones | Directed functionalization of the aromatic ring |

Table 2: Representative Reactions of this compound

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-5-8(2)9-3-4-11(12)10(9)6-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWJSLVFUZGIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCC(=O)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278313 | |

| Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1685-81-0 | |

| Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1685-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dimethyl 2,3 Dihydro 1h Inden 1 One

Classic and Contemporary Synthetic Routes to the 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one Core

The construction of the bicyclic indanone framework can be achieved through several strategic bond formations. The most common and historically significant approaches involve the formation of the five-membered ring onto a pre-existing aromatic system, primarily through Friedel-Crafts type reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation and its intramolecular variant are cornerstone reactions in the synthesis of aromatic ketones, including indanones. wikipedia.org These reactions typically employ a Lewis acid or a strong Brønsted acid to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. masterorganicchemistry.com

One of the most direct methods for the synthesis of 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides. nih.gov For the specific synthesis of this compound, the logical precursor is 3-(3,5-dimethylphenyl)propanoic acid.

The cyclization of this precursor is typically promoted by strong acids that act as both catalyst and dehydrating agent. Polyphosphoric acid (PPA) is a classical and effective reagent for this transformation, facilitating the formation of the acylium ion intermediate which then attacks the activated aromatic ring. masterorganicchemistry.com The two methyl groups on the phenyl ring are ortho, para-directing and activate the ring towards electrophilic substitution. The cyclization occurs at a position ortho to one of the methyl groups and para to the other, leading to the desired 4,6-dimethyl substitution pattern on the indanone core. Other strong acids like methanesulfonic acid (MSA) can also be employed. masterorganicchemistry.com

Reaction Scheme:

Starting Material: 3-(3,5-dimethylphenyl)propanoic acid

Reagent: Polyphosphoric Acid (PPA)

Product: this compound

Table 1: Reaction Conditions for Intramolecular Friedel-Crafts Cyclization

| Starting Material | Catalyst/Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropanoic acids | Polyphosphoric Acid (PPA) | Elevated | Good to Excellent | masterorganicchemistry.com |

| 3-Arylpropanoic acids | Methanesulfonic Acid (MSA) | Elevated | Good | masterorganicchemistry.com |

An alternative two-step approach starting from a readily available aromatic hydrocarbon, m-xylene (B151644), can also be envisioned for the synthesis of this compound. This method involves an initial intermolecular Friedel-Crafts acylation followed by a subsequent intramolecular Friedel-Crafts alkylation.

In the first step, m-xylene is acylated with a three-carbon electrophile capable of introducing the necessary carbon framework. A suitable acylating agent is crotonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The acylation is directed by the two methyl groups of m-xylene to the 4-position, yielding an unsaturated ketone.

The second step involves the reduction of the double bond of the side chain, followed by an intramolecular Friedel-Crafts alkylation of the resulting saturated side chain onto the aromatic ring to close the five-membered ring. This cyclization is also typically catalyzed by a strong acid.

Reaction Scheme:

Friedel-Crafts Acylation: m-Xylene + Crotonyl Chloride --(AlCl₃)--> 4-(3,5-Dimethylphenyl)but-3-en-2-one

Reduction & Cyclization: The intermediate is reduced and then cyclized using a strong acid to yield this compound.

Alternative Synthetic Pathways for this compound and Related Structures

Beyond the traditional Friedel-Crafts routes, other methodologies have been developed for the synthesis of the indanone core, offering potential advantages in terms of substrate scope and reaction conditions.

One notable alternative is the Nazarov cyclization , which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgthieme.de To synthesize a 4,6-dimethyl-1-indanone derivative via this pathway, a divinyl ketone precursor bearing the 3,5-dimethylphenyl group on one of the vinyl moieties would be required. The reaction is typically promoted by a Lewis acid or a strong protic acid. organic-chemistry.org

Another versatile approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). wikipedia.orgclockss.org This reagent can be used to construct the indanone skeleton through an intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives. nih.govresearchgate.net This method can provide an efficient entry into substituted 1-indanones. chemicalbook.com

Catalytic Strategies and Optimization in Indanone Synthesis

The efficiency and selectivity of indanone synthesis, particularly through Friedel-Crafts reactions, are highly dependent on the choice of catalyst. The development of more effective and environmentally benign catalytic systems is an ongoing area of research.

Lewis Acid Catalysis in Cyclization Reactions

Lewis acids play a crucial role in activating the acylating agent in Friedel-Crafts reactions. While stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used, they often generate significant amounts of waste. beyondbenign.org Consequently, there is a growing interest in using catalytic amounts of milder or more recyclable Lewis acids.

A variety of Lewis acids have been investigated for their efficacy in promoting intramolecular Friedel-Crafts cyclizations. These include:

Indium(III) salts: Indium(III) triflate (In(OTf)₃) and indium(III) chloride (InCl₃) have been shown to be highly effective catalysts for intramolecular Friedel-Crafts reactions under remarkably mild conditions. nih.gov

Metal Triflates: Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been successfully used to catalyze the dehydrative cyclization of 3-arylpropionic acids, although often at high temperatures. nih.gov

Other Lewis Acids: Other metal salts, such as those of zinc (Zn(II)), iron (Fe(III)), and tin (Sn(IV)), have also demonstrated catalytic activity in certain Friedel-Crafts cyclizations. nih.gov

The choice of catalyst can significantly impact the reaction yield, selectivity, and compatibility with various functional groups. The optimization of the catalyst system is therefore a key consideration in the synthesis of complex indanones like this compound.

Table 2: Comparison of Lewis Acids in Intramolecular Friedel-Crafts Reactions

| Lewis Acid | Typical Loading | Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Stoichiometric | Anhydrous | High reactivity | Generates waste, harsh conditions | beyondbenign.org |

| In(OTf)₃ / InCl₃ | Catalytic (10 mol%) | Mild (room temp.) | Mild, low toxicity, water tolerant | Higher cost | nih.gov |

| Tb(OTf)₃ | Catalytic | High temperature | Catalytic | Requires high temperatures | nih.gov |

Transition Metal-Catalyzed Annulation Reactions for Indanone Architectures

Transition metal catalysis provides powerful and versatile tools for constructing the indanone core through annulation reactions, which involve the formation of a ring onto an existing structure. These methods are often characterized by high efficiency and atom economy. researchgate.netsemanticscholar.org Various transition metals, including rhodium, palladium, nickel, and iron, have been employed to catalyze the synthesis of indanone derivatives. researchgate.netresearchgate.netorganic-chemistry.org

Rhodium(III)-catalyzed reactions, for instance, can achieve the synthesis of substituted indanones through a formal [4+1] cycloaddition. researchgate.netorganic-chemistry.org This process often involves C-H activation, where a catalyst temporarily breaks a carbon-hydrogen bond on the aromatic ring, facilitating the subsequent cyclization. researchgate.net For example, the reaction of α-carbonyl sulfoxonium ylides with activated alkenes, catalyzed by Rh(III), can produce a variety of indanone derivatives under mild conditions. researchgate.net

Palladium-catalyzed reactions are also prominent in forming indanone frameworks. One such approach involves a tandem conjugate addition/1,4-Pd shift followed by cyclization. This strategy has been used to create 3,3-disubstituted indan-1-ones, which bear a quaternary carbon atom, a common feature in complex molecules. Another palladium-catalyzed method is the asymmetric C-C bond activation and carbonylation of cyclobutanones, which yields chiral indanones with high enantiomeric purity. organic-chemistry.org

Iron-catalyzed annulation presents another route, where a carboxamide with a directing group reacts with an internal alkyne. This reaction proceeds via iron-catalyzed C-H bond activation, insertion of the alkyne, and subsequent cyclization, often accelerated by a Lewis acid like Zn(II). researchgate.net These methods highlight the capacity of transition metal catalysis to construct complex indanone skeletons from simpler starting materials. rsc.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for Indanone Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Rhodium(III) | [4+1] Cycloaddition / C-H Activation | Mild, oxidant-free conditions; uses sulfoxonium ylides. researchgate.net |

| Palladium(0)/Ligand | Tandem Conjugate Addition / Cyclization | Forms indanones with quaternary carbon centers. organic-chemistry.org |

| Iron/Diphosphine | C-H Activation / Annulation | Utilizes a bidentate directing group and an alkyne. researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of indanones aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govpreprints.org For a target molecule like this compound, these principles can be applied to classical synthetic routes such as the Friedel-Crafts acylation and Nazarov cyclization.

One key principle is the use of environmentally benign solvents or solvent-free conditions. nih.gov For example, microwave-assisted intramolecular Friedel-Crafts acylation has been successfully performed using metal triflates as recyclable catalysts in triflate-anion-containing ionic liquids. beilstein-journals.org This approach not only accelerates the reaction but also allows for the recovery and reuse of the catalyst, aligning with green chemistry goals. beilstein-journals.org Mechanochemistry, which involves conducting reactions by grinding solids together in a mortar or ball mill without solvent, represents another promising green alternative for indanone synthesis. nih.gov

Table 2: Green Chemistry Approaches in Indanone Synthesis

| Method | Green Principle | Advantages |

|---|---|---|

| Microwave-Assisted Friedel-Crafts | Energy Efficiency, Recyclable Catalyst | Faster reaction times, catalyst can be recovered and reused. beilstein-journals.org |

| Mechanochemistry | Solvent-Free Conditions | Reduces solvent waste, potentially simplifies purification. nih.gov |

Control of Regioselectivity and Stereoselectivity in this compound Formation

While this compound is an achiral molecule, the principles of regioselectivity and stereoselectivity are crucial in its synthesis to ensure the correct placement of the two methyl groups and to control the formation of any chiral intermediates.

Regioselectivity, the control over which position on a molecule reacts, is fundamental. In the context of a Friedel-Crafts acylation to form the indanone ring, the starting material must be chosen carefully to direct the cyclization to the desired positions. For 4,6-dimethyl-1-indanone, the synthesis would typically start from a precursor like 3-(3,5-dimethylphenyl)propanoic acid. The intramolecular acylation of its corresponding acid chloride would be directed by the existing methyl groups on the aromatic ring, leading to the formation of the desired regioisomer.

Stereoselectivity becomes relevant when chiral centers are transiently formed or when synthesizing chiral derivatives of the indanone core. For instance, in cycloaddition reactions used to build the five-membered ring, the spatial arrangement of substituents can be controlled. nih.gov The (4+3) cycloaddition of oxyallyls with furans, for example, shows that the substitution pattern on the reactants can dictate the stereochemical outcome of the product. nih.gov Similarly, in transition metal-catalyzed reactions, the choice of ligand can be a powerful tool to control selectivity. nih.govchemrxiv.org In palladium-catalyzed heteroannulation reactions, different phosphorus ligands can steer the reaction to favor one regioisomer over another. nih.gov While the final target molecule is achiral, applying these principles to related syntheses can be critical for producing specific isomers of more complex indanone derivatives. Asymmetric reduction of the ketone group in a substituted indanone using chiral catalysts like the CBS reagent can also produce specific enantiomers of the corresponding indanol, demonstrating stereocontrol after the core has been formed. whiterose.ac.uk

Table 3: Methods for Controlling Selectivity in Indanone Synthesis

| Selectivity Type | Method | Controlling Factor |

|---|---|---|

| Regioselectivity | Friedel-Crafts Acylation | Directing effects of substituents on the aromatic ring. |

| Regioselectivity | Pd-Catalyzed Heteroannulation | Choice of phosphorus ligand. nih.govchemrxiv.org |

| Stereoselectivity | (4+3) Cycloaddition | Substituent patterns on the diene and dienophile. nih.gov |

Reactivity and Transformational Chemistry of 4,6 Dimethyl 2,3 Dihydro 1h Inden 1 One

Oxidative Reactions of the Carbonyl Moiety

The ketone functional group in 4,6-dimethyl-2,3-dihydro-1H-inden-1-one is susceptible to oxidative cleavage, most notably through the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction converts cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgnih.gov

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org In the case of this compound, the more substituted carbon of the indanone framework would be expected to migrate, leading to the formation of a seven-membered lactone. This transformation is a valuable tool for synthesizing heterocyclic compounds from readily available cyclic ketones. nih.govorganic-chemistry.org

Table 1: Reagents for Baeyer-Villiger Oxidation

| Reagent | Description |

|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | A common and effective peroxyacid for Baeyer-Villiger oxidations. |

| Peroxyacetic acid | Another peroxyacid used for this transformation. sigmaaldrich.com |

| Hydrogen peroxide | Can be used in the presence of a Lewis acid to effect the oxidation. organic-chemistry.orgsigmaaldrich.com |

Reductive Transformations of the Ketone Functional Group

The ketone in this compound can be readily reduced to the corresponding alcohol, 4,6-dimethyl-2,3-dihydro-1H-inden-1-ol. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and asymmetric transfer hydrogenation.

Asymmetric transfer hydrogenation (ATH) has proven to be an effective method for the stereoselective reduction of substituted indanones. rsc.orgrsc.org This technique often employs chiral transition metal catalysts, such as those based on ruthenium or rhodium, with a hydrogen source like a mixture of formic acid and triethylamine. rsc.orgrsc.org The process allows for the kinetic resolution of racemic indanones, producing enantioenriched indanols and unreacted indanone. rsc.org For instance, the ATH of racemic 3-aryl-1-indanones using chiral catalysts has been shown to produce cis-3-arylindanols with high diastereoselectivity and enantioselectivity. rsc.org While a specific application to this compound is not detailed in the provided search results, the general applicability of this method to substituted indanones suggests its utility for the stereoselective synthesis of the corresponding alcohol.

Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is another common method for the reduction of ketones to alcohols. chemistrytalk.org This process involves the addition of hydrogen across the carbonyl double bond. chemistrytalk.org

Table 2: Common Reducing Agents for Ketones

| Reagent/Method | Product |

|---|---|

| Asymmetric Transfer Hydrogenation (e.g., (R,R)- or (S,S)-Ts-DENEB catalyst, HCOOH/Et3N) | Enantioenriched 4,6-dimethyl-2,3-dihydro-1H-inden-1-ol |

| Catalytic Hydrogenation (e.g., H2, Pd/C) | 4,6-dimethyl-2,3-dihydro-1H-inden-1-ol |

| Sodium borohydride (B1222165) (NaBH4) | 4,6-dimethyl-2,3-dihydro-1H-inden-1-ol |

Electrophilic Aromatic Substitution Reactions on the this compound Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methyl groups. libretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commasterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The directing effect of the substituents on the benzene (B151609) ring determines the position of substitution. The two methyl groups at positions 4 and 6, along with the alkyl portion of the fused ring, are ortho-, para-directing groups. libretexts.org Therefore, electrophilic attack is expected to occur at the positions ortho and para to these activating groups. In the case of this compound, the available positions for substitution on the aromatic ring are C5 and C7. The precise location of substitution would depend on the specific electrophile and reaction conditions, taking into account steric hindrance.

Friedel-Crafts acylation, for example, introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comwikipedia.org This reaction would be expected to proceed on the activated ring of this compound, further functionalizing the aromatic portion of the molecule.

Carbon-Carbon Bond Formation and Annulation Processes

The presence of α-hydrogens on the C2 carbon of this compound allows it to undergo base- or acid-catalyzed condensation reactions, such as the aldol (B89426) condensation. wikipedia.orgsigmaaldrich.com In this reaction, the indanone can act as a nucleophile after deprotonation to form an enolate, which can then attack a carbonyl compound. wikipedia.org

This can occur as a self-condensation, where two molecules of the indanone react with each other, or as a crossed aldol condensation with another aldehyde or ketone. wikipedia.org Aldol condensations with aromatic aldehydes are particularly common. numberanalytics.com The initial product of an aldol reaction is a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone, also known as an aldol condensation product. wikipedia.org For example, the reaction of 1-indanone (B140024) with veratraldehyde in the presence of sodium hydroxide (B78521) has been shown to yield the corresponding condensation product. researchgate.net A similar reaction would be expected for this compound.

Indanone derivatives can undergo reactions that lead to the formation of dimers or higher-order cyclic structures. For instance, the dimerization of 2-arylidene-1-indanones can lead to the formation of corresponding spiro compounds. rsc.org

Another relevant transformation is the acid-catalyzed cyclotrimerization of 1-indanone, which results in the formation of truxene. rsc.org This reaction involves the condensation of three molecules of the indanone to form a larger, polycyclic aromatic system. rsc.org While a direct cyclodimerization of this compound is not explicitly described in the provided results, the reactivity of the parent indanone suggests that under appropriate conditions, it or its derivatives could participate in similar annulation processes to form more complex fused- and spiro-frameworks. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis of 4,6 Dimethyl 2,3 Dihydro 1h Inden 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Differentiation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Predicted NMR data provides a theoretical basis for the structural confirmation of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

The predicted ¹H NMR spectrum of this compound offers a detailed picture of the electronic environment of each proton. The chemical shifts are influenced by the aromatic ring, the carbonyl group, and the aliphatic portions of the molecule. The expected signals, their multiplicities, and assignments are outlined below.

The protons of the two methyl groups (at positions 4 and 6) are expected to appear as singlets in the upfield region, typical for aromatic methyl groups. The methylene (B1212753) protons at positions 2 and 3 in the five-membered ring will likely appear as triplets, due to coupling with their adjacent methylene neighbors. The aromatic protons will be found in the downfield region, with their specific shifts and coupling patterns determined by their positions relative to the electron-withdrawing carbonyl group and the electron-donating methyl groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~2.70 | Triplet |

| H3 | ~3.00 | Triplet |

| H5 | ~7.10 | Singlet |

| H7 | ~7.40 | Singlet |

| 4-CH₃ | ~2.40 | Singlet |

| 6-CH₃ | ~2.35 | Singlet |

Note: The data in this table is predicted and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon is characteristically found at the most downfield position. The aromatic carbons will resonate in the mid-range of the spectrum, while the aliphatic carbons of the methyl and methylene groups will appear in the upfield region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~207.0 |

| C2 | ~36.0 |

| C3 | ~26.0 |

| C3a | ~135.0 |

| C4 | ~138.0 |

| C5 | ~125.0 |

| C6 | ~145.0 |

| C7 | ~123.0 |

| C7a | ~155.0 |

| 4-CH₃ | ~21.0 |

| 6-CH₃ | ~22.0 |

Note: The data in this table is predicted and may vary from experimental values.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within the molecule.

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The most prominent absorption band is expected to be from the carbonyl (C=O) group of the ketone, which typically appears as a strong, sharp peak. Other characteristic absorptions will arise from C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching within the aromatic ring.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1690-1715 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

Note: The data in this table is based on typical values for these functional groups.

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, arising from the conjugated system of the benzene (B151609) ring fused to the enone moiety, are expected to be intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to be of lower intensity and occur at a longer wavelength. The methyl substituents on the aromatic ring may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted indanone.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₂O = 160.21 g/mol ).

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway for ketones is the alpha-cleavage, which in this case could involve the loss of a CO molecule, leading to a fragment ion at m/z 132. Subsequent fragmentations could involve the loss of methyl groups or rearrangements of the indane framework. Another likely fragmentation is the loss of a methyl radical (CH₃•) to form a stable cation.

Hypothesized Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 132 | [M - CO]⁺ |

| 117 | [M - CO - CH₃]⁺ |

Note: This fragmentation pattern is hypothetical and based on the chemical structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a compound in its crystalline solid state. The technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to construct a three-dimensional model of the electron density, from which the positions of the individual atoms can be inferred.

A successful crystallographic analysis of this compound would yield a wealth of structural information. This would include the definitive confirmation of its molecular structure, as well as precise measurements of all bond lengths, bond angles, and torsion angles. Such data is crucial for understanding the conformation of the five-membered ring and the planarity of the bicyclic system.

The expected data from a future X-ray crystallographic study would be presented in a comprehensive crystallographic information file (CIF), which would include the parameters listed in the table below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as no experimental data is currently available.)

| Parameter | Expected Information |

| Chemical formula | C₁₁H₁₂O |

| Formula weight | 160.21 g/mol |

| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space group | To be determined (e.g., P2₁/c, P2₁2₁2₁) |

| Unit cell dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Calculated density | ρ (g/cm³) |

| R-factor | A measure of the agreement between the crystallographic experiment and the structural model |

Surface Analysis Techniques for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

While X-ray crystallography reveals the static, time-averaged positions of atoms, Hirshfeld surface analysis provides a powerful means of visualizing and quantifying the intermolecular interactions that dictate how molecules pack together in a crystal. This computational technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Should a crystal structure for this compound become available, a Hirshfeld surface analysis would be instrumental in understanding the nature and relative importance of various intermolecular contacts. Given the molecular structure, it is anticipated that C-H···O and C-H···π interactions would play a significant role in the supramolecular assembly.

The results of such an analysis would typically be summarized in a table detailing the percentage contributions of different types of intermolecular contacts to the total Hirshfeld surface.

Table 2: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Note: This table is speculative as no experimental data is currently available.)

| Contact Type | Predicted Contribution (%) | Description |

| H···H | High | Represents van der Waals interactions |

| C-H···O | Moderate to High | Interactions involving the carbonyl oxygen |

| C-H···π | Moderate | Interactions with the aromatic ring |

| C···C | Low | Indicates potential π-π stacking |

Theoretical and Mechanistic Studies of 4,6 Dimethyl 2,3 Dihydro 1h Inden 1 One

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational methods have become indispensable in modern chemical research, allowing for the detailed examination of molecular properties and behavior. For 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, these approaches can elucidate its structural and electronic characteristics, which are fundamental to its reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable conformation of a molecule. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311G(d,p), can predict key geometrical parameters. These calculations provide a detailed picture of the molecule's three-dimensional shape, which is essential for understanding its interactions with other molecules.

Interactive Table: Predicted Geometrical Parameters for an Indanone Core Structure based on Analogy

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | Aromatic C-C | ~1.38 - 1.43 Å |

| Bond Length | Five-membered ring C-C | ~1.47 - 1.55 Å |

| Bond Angle | C-C-C (in benzene (B151609) ring) | ~120° |

| Bond Angle | C-C=O | ~125° |

Note: These values are based on DFT calculations for 5,6-dimethoxy-1-indanone (B192829) and serve as an approximation for the 4,6-dimethyl substituted analogue. wikipedia.org

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity and selectivity. ucsb.edunumberanalytics.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edunumberanalytics.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and stability; a smaller gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methyl groups. The LUMO, on the other hand, is likely centered on the carbonyl group, which is the most electrophilic site in the molecule. The energy difference between these orbitals dictates the molecule's susceptibility to nucleophilic and electrophilic attack. Computational methods can accurately predict these orbital energies and their spatial distribution, providing a quantitative basis for understanding the molecule's reactivity.

Interactive Table: Representative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 |

| Chemical Potential (μ) | Escaping tendency of electrons | -3.75 to -4.75 |

| Electrophilicity Index (ω) | Global electrophilic nature | 1.4 to 2.3 |

Note: These are representative values for similar aromatic ketones and may vary depending on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MESP surface would clearly illustrate the molecule's reactive sites. The oxygen atom of the carbonyl group is expected to be the most electron-rich region, depicted in red, making it a prime target for electrophiles. Conversely, the carbonyl carbon and the hydrogen atoms of the methyl groups would exhibit a more positive potential, shown in shades of blue, indicating their susceptibility to nucleophilic attack. The aromatic ring would display a more complex potential distribution, influenced by the electron-donating methyl groups, which would increase the negative potential in their vicinity, thereby activating those positions for electrophilic aromatic substitution.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. This provides a dynamic view of the reaction process that is often difficult to obtain through experimental means alone.

The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid derivative. nih.govresearchgate.netruc.dk This reaction is catalyzed by a Lewis acid, such as AlCl3, or a strong Brønsted acid. nih.govresearchgate.netruc.dk Computational studies can model this reaction to determine the most plausible mechanistic pathway.

The generally accepted mechanism for Friedel-Crafts acylation involves the formation of a highly reactive acylium ion intermediate. libretexts.orgwikipedia.org In the case of the intramolecular reaction leading to this compound, the precursor, likely 3-(2,4-dimethylphenyl)propanoic acid or its corresponding acyl chloride, would first react with the Lewis acid to generate an acylium ion. This electrophile would then be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. Computational simulations can calculate the energy barriers for the formation of different possible regioisomers, explaining why the cyclization occurs at the position ortho to one of the methyl groups and para to the other. These calculations would involve locating the transition state for the cyclization step and determining its energy relative to the reactants and products.

The carbonyl group of this compound is a key functional group that can undergo various oxidation and reduction reactions. Theoretical investigations can provide detailed insights into the mechanisms of these transformations.

Oxidation: A common oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid. wikipedia.orglscollege.ac.inlibretexts.orgorganicchemistrytutor.comorganic-chemistry.org In the case of this compound, this would lead to the formation of a lactone. The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon to form a Criegee intermediate. wikipedia.orglscollege.ac.in This is followed by the migratory insertion of one of the adjacent carbon atoms onto the peroxide oxygen. Computational studies can be used to determine the migratory aptitude of the different carbon atoms (the aromatic carbon versus the methylene (B1212753) carbon of the five-membered ring) by calculating the activation energies for the respective migration pathways. The group that can better stabilize a partial positive charge in the transition state is expected to migrate preferentially. libretexts.org

Reduction: The reduction of the carbonyl group in this compound to the corresponding alcohol can be achieved using various reducing agents, such as metal hydrides (e.g., NaBH4, LiAlH4). gatech.edurushim.ru The mechanism of these reductions involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Computational modeling can be used to study the stereoselectivity of this reduction, predicting whether the hydride will attack from the less sterically hindered face of the ketone. By calculating the energies of the different possible transition states leading to the syn and anti alcohol products, the preferred stereochemical outcome can be determined. These studies often consider the role of the solvent and the nature of the cation associated with the hydride reagent in influencing the reaction pathway. gatech.edu

Mechanistic Insights into Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools in organic synthesis for constructing complex cyclic frameworks. The indanone scaffold, including this compound, serves as a valuable building block in these transformations. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the intricate mechanisms of these reactions. nih.gov

Mechanistic investigations into reactions involving the indanone core reveal its versatility. For instance, 1-indanones can participate in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes to synthesize fused cyclopentane (B165970) scaffolds. nih.gov The reaction mechanism often involves the in situ generation of an electron-deficient indenone which is then trapped by a 1,3-dipole. nih.gov

Annulation reactions of 2-arylidene-1-indanones with annulating partners like 6-aminopyrimidines can proceed under mild, acid-catalyzed conditions to yield polyheterocyclic compounds. nih.gov Furthermore, theoretical studies help elucidate the regio- and stereoselectivity observed in these reactions, which is fundamental for synthetic planning. nih.gov Depending on the nature of the reactants, these cycloadditions can proceed through concerted or stepwise mechanisms, potentially involving zwitterionic or diradical intermediates. mdpi.com The polarity of the reactants often dictates the favorability of a stepwise pathway. mdpi.com DFT calculations are instrumental in mapping the potential energy surfaces of these reaction pathways, allowing researchers to predict the most likely mechanistic route and the structure of the resulting products. mdpi.comnih.gov

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical calculations provide a quantitative basis for understanding the structure and reactivity of molecules. By computing various electronic properties, a detailed picture of a molecule's behavior in chemical reactions can be developed.

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. researchgate.netresearchgate.net

Global Electrophilicity (ω): An index that measures the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons. researchgate.net

These descriptors help to rationalize the reactivity of molecules in various contexts. For example, a high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability. researchgate.net

Table 1: Representative Global Reactivity Parameters

| Parameter | Symbol | Typical Value (eV) | Description |

| Ionization Potential | I | 7.0 - 9.0 | Energy to remove an electron |

| Electron Affinity | A | 1.0 - 2.0 | Energy released when adding an electron |

| Electronegativity | χ | 4.0 - 5.5 | Electron-attracting power |

| Chemical Hardness | η | 2.5 - 4.0 | Resistance to electron cloud change |

| Global Softness | S | 0.25 - 0.40 | Ease of electron cloud polarization |

| Global Electrophilicity | ω | 1.5 - 3.0 | Propensity to accept electrons |

| Chemical Potential | μ | -5.5 - (-4.0) | Electron escaping tendency |

Note: The values in this table are representative for organic molecules of similar size and are for illustrative purposes. Specific calculated values for this compound would require dedicated DFT calculations.

Thermochemical calculations are essential for determining the feasibility and energy changes associated with a chemical reaction. DFT methods can accurately predict key thermodynamic properties. researchgate.net These calculations provide values for enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactants, products, and transition states.

The enthalpy of formation (ΔfH°), heat capacity (Cp), and standard Gibbs free energy of formation (ΔfG°) are fundamental properties that can be computed. chemeo.com By calculating the Gibbs free energy of a reaction (ΔGrxn = ΣΔGproducts - ΣΔGreactants), one can predict whether a reaction will be spontaneous under given conditions. A negative ΔGrxn indicates a spontaneous process. Furthermore, calculating the energy of transition states allows for the determination of activation energies, providing insight into the reaction kinetics. mdpi.com This information is critical for understanding reaction mechanisms and predicting reaction outcomes.

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. One of the most common ways to achieve this is by comparing calculated spectroscopic properties with experimentally measured spectra. researchgate.net For instance, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. nih.gov

The process involves optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. researchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and other derived properties. nih.gov This approach is also used for other types of spectroscopy, such as Nuclear Magnetic Resonance (NMR), where chemical shifts can be calculated and compared to experimental results.

This correlative approach was successfully used for 5,6-Dimethoxy-1-indanone, a related compound, where DFT calculations helped to assign the vibrational modes observed in the experimental spectra and provided a deeper understanding of the molecule's structure. nih.gov Such studies confirm the reliability of the computational methods for predicting the properties of the indanone ring system.

Derivatives and Structural Analogs of 4,6 Dimethyl 2,3 Dihydro 1h Inden 1 One

Synthetic Strategies for Diverse Substituted Indanone Derivatives

The synthesis of substituted indanones, including derivatives of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, is achievable through a variety of established and modern organic reactions. These methods provide access to a wide range of structural motifs by modifying either the carbocyclic five-membered ring or the fused benzene (B151609) ring.

Key synthetic approaches include:

Intramolecular Friedel–Crafts Reactions: This is a classical and widely used method for constructing the indanone core. It typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.orgnih.govresearchgate.net The reaction is often promoted by strong acids like polyphosphoric acid or Lewis acids such as aluminum chloride. beilstein-journals.orgrsc.org Microwave-assisted protocols have been developed to enhance reaction efficiency and align with green chemistry principles. beilstein-journals.org

Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring-closure of divinyl ketones (dienones). nih.gov The reactivity and selectivity of this cyclization can be controlled by the electronic nature of the substituents on the dienone substrate. beilstein-journals.orgnih.gov

Transition-Metal Catalyzed Cyclizations: Modern synthetic chemistry has introduced several powerful transition-metal-catalyzed methods. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides good to excellent yields of indanones. organic-chemistry.orgwhiterose.ac.uk Rhodium-catalyzed reactions, such as the tandem carborhodium/cyclization of internal alkynes, can produce 2,3-substituted indanones under mild conditions, even using water as a solvent. organic-chemistry.orgacs.org Furthermore, nickel-catalyzed reductive cyclizations of enones offer an enantioselective route to chiral indanones. organic-chemistry.org

Condensation Reactions: To introduce substituents at the C2 position, aldol-type condensation reactions are frequently employed. For instance, the Claisen-Schmidt condensation between a 1-indanone (B140024) and a substituted benzaldehyde (B42025) yields 2-benzylidene-1-indanone (B110557) derivatives, which are valuable intermediates for further functionalization. rsc.orgnih.gov

These strategies, summarized in the table below, form the basis for creating a diverse library of indanone derivatives, enabling systematic investigations into their chemical properties.

| Reaction Type | Description | Typical Reagents/Catalysts | Primary Application |

| Friedel-Crafts Acylation | Intramolecular cyclization of an arylpropionic acid or acyl chloride. | Polyphosphoric acid (PPA), AlCl₃, Methane sulphonic acid. rsc.org | Core indanone ring formation. |

| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. | Lewis acids (e.g., Cu(OTf)₂), Brønsted acids. beilstein-journals.org | Synthesis of functionalized indanones. |

| Palladium-Catalyzed Carbonylation | Cyclization of unsaturated aryl halides in the presence of carbon monoxide. organic-chemistry.orgwhiterose.ac.uk | Pd catalyst, CO atmosphere. | Formation of the indanone ring system. |

| Rhodium-Catalyzed Cycloaddition | Formal [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes. organic-chemistry.org | Rh(III) catalysts. | Access to varied substituted indanones. |

| Claisen-Schmidt Condensation | Base- or acid-catalyzed reaction of an indanone with an aldehyde. nih.gov | NaOH or HCl in ethanol. | Synthesis of 2-arylidene-indanone derivatives. |

Structure-Activity Relationship (SAR) Investigations of Indanone Derivatives

The concept of structure-activity relationship (SAR) in this context refers to how the specific molecular structure of an indanone derivative influences its chemical behavior and properties. By systematically altering substituents and their positions, a direct correlation between structure and chemical reactivity can be established.

The reactivity of the indanone core is significantly influenced by attached functional groups. The primary sites for chemical reactions are the carbonyl group, the α-protons on the five-membered ring, and the aromatic ring.

Reactivity of the Carbonyl Group: The ketone function can undergo standard reactions such as reduction to an alcohol using agents like sodium borohydride (B1222165), or oxidation under more forceful conditions. The introduction of bulky substituents near the carbonyl can sterically hinder these transformations.

Reactivity at the α-Position (C2): The protons at the C2 position are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for alkylation, acylation, and condensation reactions. The Claisen-Schmidt condensation to form 2-benzylidene-1-indanones is a prime example of exploiting this reactivity. nih.gov Introducing a substituent at the C2 position, as in 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, still leaves one acidic proton for enolization. However, in a 2,2-dimethyl substituted analog, this pathway is blocked.

Reactions on the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, such as nitration or halogenation. The position of these substitutions is directed by the existing groups on the ring. The fused cyclopentanone (B42830) ring generally acts as a deactivating group.

| Structural Modification | Effect on Reactivity | Example Reaction |

| Introduction of a C2-benzylidene group | Creates a conjugated α,β-unsaturated ketone system; activates the β-carbon for nucleophilic attack. | Michael Addition |

| Substitution with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring | Deactivates the aromatic ring towards electrophilic substitution; increases the acidity of α-protons. | Electrophilic Aromatic Substitution (slower rate) |

| Substitution with electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring | Activates the aromatic ring towards electrophilic substitution (ortho/para directing). | Friedel-Crafts Alkylation/Acylation |

| Alkylation at the C2 position | Can introduce steric hindrance around the carbonyl; prevents further C2-enolization if disubstituted. | Aldol (B89426) Condensation (inhibited if C2 is quaternary) |

The electronic nature (donating or withdrawing) and the position of substituents have a profound impact on the molecular properties of indanone derivatives, which can be observed through various spectroscopic techniques.

The arylidene indanone structure is relatively planar, which facilitates the transmission of electronic effects from substituents on the arylidene ring, through the conjugated double bond, to the carbonyl group. rsc.org Electron-donating groups on the arylidene ring can push electron density towards the carbonyl oxygen, which can lower its stretching frequency in infrared (IR) spectroscopy and affect the chemical shifts of nearby carbons in ¹³C NMR spectroscopy. rsc.org

Replacing alkyl groups with halogens like fluorine significantly alters the electronic properties due to fluorine's high electronegativity. This can influence the molecule's dipole moment and intermolecular interactions. The position of substituents on the aromatic ring also dictates the regioselectivity of further chemical reactions. For instance, in this compound, electrophilic attack is expected to occur at the C5 or C7 positions, which are activated by the methyl groups and less sterically hindered.

| Substituent & Position | Electronic Nature | Observed/Predicted Effect on Molecular Properties |

| Methoxy (-OCH₃) at C5/C6 | Strong Electron-Donating | Increases electron density in the aromatic ring; shifts carbonyl IR frequency to lower wavenumbers. |

| Fluoro (-F) at C5/C6 | Strong Electron-Withdrawing | Decreases electron density in the aromatic ring; alters ¹³C NMR chemical shifts. |

| Methyl (-CH₃) at C4/C6 | Weak Electron-Donating | Directs electrophilic aromatic substitution to C5 and C7. |

| Methyl (-CH₃) at C5/C6 | Weak Electron-Donating | Directs electrophilic aromatic substitution to C4 and C7. |

Comparative Studies with Isomeric Dimethyl-2,3-dihydro-1H-inden-1-one Compounds

Comparing isomers of dimethyl-2,3-dihydro-1H-inden-1-one provides valuable insight into how the seemingly minor change in a methyl group's position can lead to significant differences in chemical synthesis and reactivity.

The isomers 2,6-dimethyl- and 2,2-dimethyl-2,3-dihydro-1H-inden-1-one showcase the importance of substituent placement on the five-membered ring.

2,6-Dimethyl-2,3-dihydro-1H-inden-1-one: This isomer possesses a methyl group on the aromatic ring and one at the C2 position. The C2 methyl group reduces the number of acidic α-protons to one, but enolization and subsequent reactions at this position are still possible. Its general reactivity profile includes oxidation, reduction, and electrophilic substitution on the aromatic ring.

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: This isomer features a gem-dimethyl group at the C2 position. A notable synthesis route involves the demethylation and subsequent alkylation of 5-methoxy-2,3-dihydro-1H-inden-1-one. The presence of two methyl groups at C2 makes this α-carbon quaternary. This structural feature is critical as it completely blocks reactions that require the formation of an enolate at the C2 position, such as aldol condensations. This lack of an enolizable α-proton fundamentally distinguishes its chemical reactivity from the 2,6-isomer. The gem-dimethyl group also introduces significant steric bulk near the carbonyl group and increases the rigidity of the five-membered ring.

| Feature | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one |

| Structure | Methyl groups at C2 and C6. | Gem-dimethyl groups at C2. |

| Reactivity at C2 | One acidic α-proton; can form an enolate for further reactions. | No acidic α-protons; cannot form an enolate at C2. |

| Steric Hindrance | Moderate steric hindrance at the carbonyl group from the C2-methyl. | Increased steric hindrance at the carbonyl due to the C2 gem-dimethyl group. |

| Synthetic Accessibility | Can be synthesized through methods involving cyclization of an appropriately substituted phenylpropionic acid derivative. | Can be synthesized via multi-step sequences, for example, from other indanone precursors through alkylation. |

When the dimethyl substituents are both located on the aromatic ring, their positions dictate the electronic and steric environment of the molecule, leading to unique chemical attributes.

4,7-Dimethyl-2,3-dihydro-1H-inden-1-one: The placement of methyl groups at the C4 and C7 positions creates a distinct chemical environment. The C4-methyl group provides steric hindrance on one side of the carbonyl group, potentially influencing the approach of reagents. The C7-methyl group blocks one of the positions adjacent to the fused ring system. This substitution pattern strongly activates the C5 and C6 positions for electrophilic attack. The unique arrangement of functional groups in this isomer contributes to its specific chemical and biological properties. ontosight.ai

| Isomer | Key Structural Feature | Predicted Influence on Reactivity |

| This compound | Methyl groups at C4 and C6. | Activates C5 and C7 for electrophilic substitution; C4-methyl provides some steric hindrance to the carbonyl. |

| 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one | Adjacent methyl groups at C5 and C6. | Activates C4 and C7 for electrophilic substitution. |

| 4,7-Dimethyl-2,3-dihydro-1H-inden-1-one | Symmetrically placed methyl groups at C4 and C7. | Activates C5 and C6 for electrophilic substitution; steric hindrance at both C4 (peri to carbonyl) and C7. ontosight.ai |

Applications of 4,6 Dimethyl 2,3 Dihydro 1h Inden 1 One in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The indanone framework, characterized by a fused benzene (B151609) ring and a cyclopentanone (B42830) ring, is a common structural motif in a variety of biologically active compounds and natural products. The presence of methyl groups at the 4 and 6 positions of the aromatic ring in 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one offers specific steric and electronic properties that can be exploited in the synthesis of more intricate molecular architectures.

While direct applications of this specific dimethylated indanone are not extensively reported, the general reactivity of the indanone scaffold provides a basis for its potential use. Key reactions involving the indanone core that facilitate the construction of complex molecules include:

Alpha-functionalization: The methylene (B1212753) group adjacent to the carbonyl (C-2 position) is amenable to a variety of reactions, such as alkylation, arylation, and the introduction of other functional groups. These modifications are crucial for building molecular complexity.

Carbonyl group transformations: The ketone can undergo reactions like reductions to form corresponding indanols, Grignard reactions to introduce tertiary alcohols, and Wittig reactions to form exocyclic double bonds.

Aromatic ring substitutions: The dimethylated benzene ring can undergo further electrophilic aromatic substitution, allowing for the introduction of additional functionalities that can be used to build more complex structures.

These potential transformations highlight the versatility of this compound as a building block, even though specific total syntheses employing this starting material are not prominently featured in the literature.

Role in the Creation of Novel Organic Scaffolds and Functional Materials

The rigid, bicyclic structure of indanones makes them attractive scaffolds for the development of novel organic molecules with specific three-dimensional orientations. Such scaffolds are of high interest in medicinal chemistry for designing ligands that can interact with biological targets like proteins and enzymes. The substitution pattern of this compound could be leveraged to create derivatives with unique shapes and electronic properties, potentially leading to the discovery of new bioactive compounds.

For instance, indanone derivatives have been investigated as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases. researchgate.net While this research did not specifically use the 4,6-dimethyl isomer, it demonstrates the utility of the indanone scaffold in developing probes for biological systems. researchgate.net The development of novel scaffolds often involves modifying a core structure to explore chemical space and optimize biological activity or material properties. whiterose.ac.uksemanticscholar.org

Table 1: Potential Modifications of the 4,6-Dimethyl-1-indanone Scaffold

| Reaction Type | Position of Modification | Potential Outcome |

|---|---|---|

| Aldol (B89426) Condensation | C-2 Methylene | Formation of α,β-unsaturated ketones (indenylidene derivatives) |

| Reduction | C-1 Carbonyl | Synthesis of 4,6-dimethyl-1-indanol |

| Grignard Reaction | C-1 Carbonyl | Introduction of a new carbon substituent and a tertiary alcohol |

Strategic Employment in Multi-Component and Cascade Reaction Design

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple precursors in a single operation. These reactions are characterized by high atom economy and procedural simplicity.

The indanone moiety itself can be the product of cascade reactions, such as tandem Heck-aldol annulations. liv.ac.uk Conversely, the reactive sites within this compound—the enolizable ketone and the aromatic ring—make it a potential candidate for participating in such reactions. For example, the ketone could act as one component in a Biginelli or Hantzsch-type reaction to form heterocyclic systems.

Radical cascade reactions have also emerged as a powerful strategy for constructing functionalized 1-indenones. researchgate.net While these reports focus on the synthesis of the indanone core itself, the principles could be adapted to use a pre-formed indanone like this compound as a substrate in subsequent cascade processes to build more complex fused- or spiro-cyclic systems. scispace.comnih.gov However, specific examples detailing the use of this compound as a key component in the design of MCRs or cascade sequences are currently scarce in published research.

Q & A

Q. What are the recommended safety protocols for handling 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one in laboratory settings?

Answer:

- Hazard Identification : Based on structurally similar indenones (e.g., 5,6-Dimethyl derivatives), hazards include acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory irritation (H332/H335) .

- Mitigation Measures :

- Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood to avoid inhalation .

- First aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Always consult a physician and provide the SDS .

- Waste disposal: Segregate and treat as hazardous organic waste via licensed facilities .

Q. What synthetic strategies are effective for preparing this compound?

Answer:

- Core Synthesis : Friedel-Crafts acylation of substituted indenes with acetylating agents (e.g., acetic anhydride) in the presence of Lewis acids (AlCl₃) .

- Derivatization : Fluorination or bromination at specific positions can be achieved using LiHMDS or brominating agents (e.g., NBS), though steric hindrance from methyl groups may reduce yields (e.g., 30–34% for fluorinated analogs) .

- Optimization : Use low-temperature conditions (−78°C) and anhydrous solvents (toluene, THF) to minimize side reactions .

Q. How is this compound characterized spectroscopically?

Answer:

- NMR : Key signals include:

- MS : Molecular ion peak at m/z 160.2 (C₁₁H₁₂O⁺) with fragmentation patterns reflecting methyl loss .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Data Collection : Use high-resolution X-ray data (λ = 0.710–1.541 Å) from single crystals grown via slow evaporation (solvent: ethanol/hexane) .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Challenges : Twinning or disorder in methyl groups may require constraints (e.g., ISOR, DELU) during refinement .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution?

Answer:

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. Methyl groups at positions 4 and 6 deactivate the ring, directing electrophiles to position 5 .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance from methyl groups on reaction kinetics .

Q. How can structural modifications enhance the pharmacological activity of this compound?

Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., -F, -Br) at position 5 to improve binding to kinase active sites (e.g., FAK inhibitors) .

- SAR Studies :

- Methyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability.

- Fluorination at position 5 increases metabolic stability (t₁/₂ > 6 hrs in microsomal assays) .

- Biological Testing : Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking (PDB: 2JKK) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.